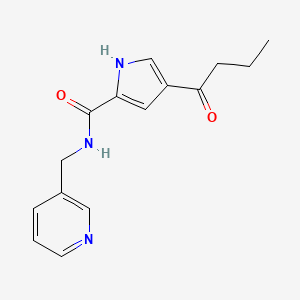

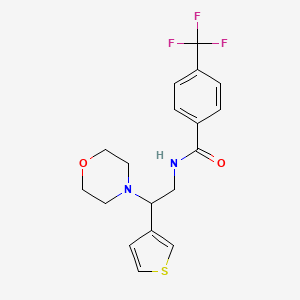

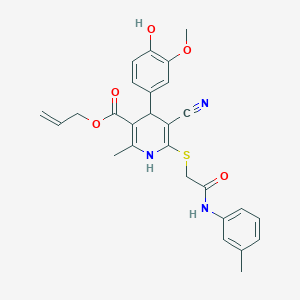

4-butyryl-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Butyryl-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide, also known as BPC-157, is a small peptide composed of 15 amino acids. It has been studied for its potential therapeutic applications, particularly for its use in treating gastrointestinal diseases and injuries. BPC-157 has been found to have a number of biochemical and physiological effects, and its use in laboratory experiments has advantages and limitations.

Scientific Research Applications

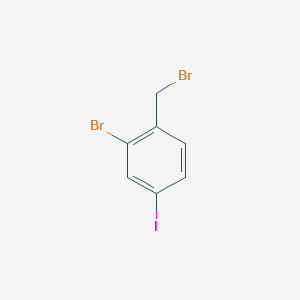

Substrate-Controlled Regioselective Bromination

A study by Gao et al. (2018) outlines the regioselective bromination of pyrrole-2-carboxamide substrates, including compounds similar to 4-butyryl-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide. This process utilizes tetrabutylammonium tribromide (TBABr3) to achieve a predominant yield of the 5-brominated species, highlighting a method for functionalizing such compounds at specific positions on the pyrrole ring Gao et al., 2018.

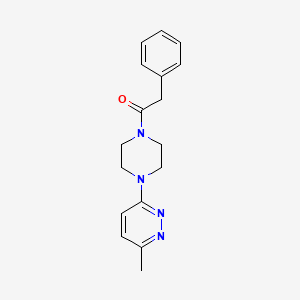

Synthesis and Polymer Application

Research by Hsiao et al. (2000) and Yang et al. (1999) on the synthesis and properties of ortho-linked polyamides from bis(ether-carboxylic acid) or bis(ether amine) derivatives of 4-tert-butylcatechol and tert-butylhydroquinone, respectively, provide insight into the polymer applications of similar carboxamide compounds. These studies demonstrate how such compounds can serve as building blocks for the creation of noncrystalline, thermally stable polymers with high solubility and the capability to form transparent, flexible films Hsiao et al., 2000; Yang et al., 1999.

Functionalization Reactions and Heterocycle Synthesis

A study by Yıldırım et al. (2005) on the functionalization reactions of 1H-pyrazole-3-carboxylic acid and acid chloride with 2,3-diaminopyridine provides a methodology that could be adapted for the synthesis of diverse heterocyclic compounds, including pyrrole derivatives. This highlights the versatility of carboxamide compounds in synthesizing complex structures Yıldırım et al., 2005.

Radical Modification and Heterocyclic Derivatives

The work of Tada and Yokoi (1989) on the modification of pyridine-3-carboxamide by radical substitution leads to the creation of alkylated products and heterocyclic derivatives. This research opens avenues for the structural diversification of pyridine-based carboxamides through radical chemistry Tada & Yokoi, 1989.

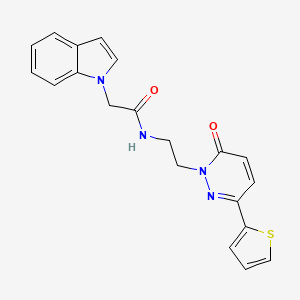

Green Catalysis in Heterocycle Formation

Davoodnia et al. (2010) describe the use of a Brønsted-acidic ionic liquid as a catalyst for the synthesis of pyrrolo[2,3-d]pyrimidin-4-ones from 2-amino-1H-pyrrole-3-carboxamides. This approach represents a green, sustainable method for generating heterocyclic compounds from carboxamide precursors Davoodnia et al., 2010.

properties

IUPAC Name |

4-butanoyl-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c1-2-4-14(19)12-7-13(17-10-12)15(20)18-9-11-5-3-6-16-8-11/h3,5-8,10,17H,2,4,9H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDJLMLOBQUVOIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CNC(=C1)C(=O)NCC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101330712 |

Source

|

| Record name | 4-butanoyl-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101330712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24818025 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-butyryl-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide | |

CAS RN |

478259-70-0 |

Source

|

| Record name | 4-butanoyl-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101330712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2684253.png)

![Methyl 4-((5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2684257.png)

![methyl 4-{[(4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2684259.png)

![N-(2,5-difluorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2684264.png)

![N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(p-tolylthio)acetamide](/img/structure/B2684268.png)